

Application Note: Gram-Scale Synthesis of Chiral 1,4-Oxazepanes

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Compound of Interest

Compound Name: *6-Methyl-1,4-oxazepane-4-carbonyl chloride*

Cat. No.: *B13316789*

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Abstract & Strategic Analysis

The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle increasingly utilized in medicinal chemistry for CNS-active agents and kinase inhibitors. However, the synthesis of medium-sized rings (7-9 members) is kinetically disfavored compared to 5- or 6-membered rings due to entropic factors and transannular strain.

This guide details a robust, gram-scale protocol for synthesizing chiral 1,4-oxazepanes via a Lactam Reduction Strategy. Unlike direct cyclization methods that often suffer from dimerization or polymerization, this route utilizes the conformational rigidity of an amide intermediate to facilitate ring closure (the "Rotamer Effect"), ensuring high yields and scalability.

Key Advantages of this Protocol:

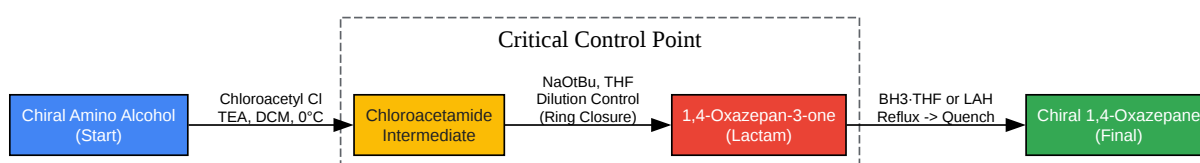
- Scalability: Validated for 10g–50g batches.
- Chirality Retention: Uses inexpensive chiral amino alcohols (derived from amino acids) with >99% ee retention.

- Safety: Engineered to manage exotherms associated with acyl chlorides and hydride reductions.

Experimental Workflow & Mechanism

The synthesis proceeds in three distinct stages: N-Acylation, Intramolecular Cyclization (O-Alkylation), and Lactam Reduction.

Mechanistic Pathway (DOT Diagram)



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Figure 1: Synthetic pathway highlighting the critical cyclization step where dilution control is essential to prevent intermolecular polymerization.

Equipment Setup & Safety Requirements

Gram-Scale Reactor Setup

For reactions exceeding 5g, standard laboratory glassware is insufficient for heat management.

- Vessel: 500 mL or 1 L 3-neck round bottom flask (RBF).
- Agitation: Overhead mechanical stirrer (Teflon blade) set to 250-300 RPM. Magnetic stirring is unreliable for slurries formed during salt precipitation.
- Temperature Control: Internal thermocouple (T-type) connected to a PID controller/heating mantle.
- Addition: Pressure-equalizing addition funnel (100 mL) with a nitrogen bypass.

Safety Criticals

- Chloroacetyl Chloride: Highly lachrymatory and corrosive. Must be handled in a fume hood. Quench scrubber required.
- Borane/LAH: Pyrophoric. All glassware must be oven-dried (120°C) and purged with Argon/Nitrogen.

Detailed Protocols

Step 1: N-Acylation of Amino Alcohol

Objective: Selective N-acylation over O-acylation. Scale: 50 mmol (~5-8g starting material).

- Charge: To a dry 500 mL 3-neck RBF under

, add (S)-2-amino-2-phenylethanol (6.86 g, 50 mmol) and Dichloromethane (DCM) (150 mL).
- Base Addition: Add Triethylamine (TEA) (7.6 g, 75 mmol, 1.5 eq). Cool the mixture to 0°C using an ice/brine bath.
- Controlled Addition: Charge Chloroacetyl chloride (5.9 g, 52 mmol, 1.05 eq) into the addition funnel. Dilute with 20 mL DCM.
- Reaction: Dropwise add the chloride solution over 45 minutes. Critical: Maintain internal temperature < 5°C to prevent O-acylation.
- Workup: Stir for 2 hours at 0°C. Quench with saturated

(100 mL). Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

.
- Outcome: Concentration yields the N-(2-chloroacetyl) amino alcohol as a white solid/oil. Yield typically >90%.^[1]

Step 2: Cyclization to 1,4-Oxazepan-3-one

Objective: Intramolecular Williamson ether synthesis. Challenge: Preventing intermolecular dimerization.

- Solvent Prep: Prepare anhydrous THF (250 mL). High dilution (0.1 M - 0.2 M) is critical for 7-membered ring formation.
- Base Activation: In a 1 L RBF, suspend Potassium tert-butoxide (KOtBu) (6.7 g, 60 mmol, 1.2 eq) in THF (100 mL) at 0°C.
 - Note: KOtBu is preferred over NaH for cleaner reaction profiles on this scale.
- Cyclization: Dissolve the Intermediate from Step 1 in THF (150 mL). Add this solution to the base suspension over 1 hour via addition funnel.
- Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).
- Isolation: Quench with saturated
 . Evaporate THF. Extract aqueous residue with EtOAc (3 x 100 mL).
- Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography.
 - Target: Chiral 1,4-oxazepan-3-one.

Step 3: Lactam Reduction

Objective: Removal of the carbonyl to yield the final amine.

- Setup: 500 mL 3-neck RBF, condenser,
 inlet.
- Reagent: Charge Lactam (4.0 g, ~20 mmol) and dry THF (80 mL).
- Reduction: Add Borane-THF complex (1.0 M) (60 mL, 60 mmol, 3 eq) dropwise at 0°C.
 - Alternative: For cost efficiency on >50g scale, use

(LAH) pellets, but strict safety protocols apply.

- Reflux: Heat to reflux (66°C) for 12 hours.
- Quench (The "Fieser" Method equivalent for Borane): Cool to 0°C. Carefully add Methanol (excess) until gas evolution ceases. Then add 6M HCl (20 mL) and reflux for 1 hour (to break the boron-amine complex).
- Final Isolation: Basify with NaOH to pH > 12. Extract with DCM. Dry and concentrate.
- Salt Formation: For storage, convert to the Oxalate or Hydrochloride salt by adding oxalic acid/HCl in ether.

Data Analysis & Validation

Quality Control Metrics

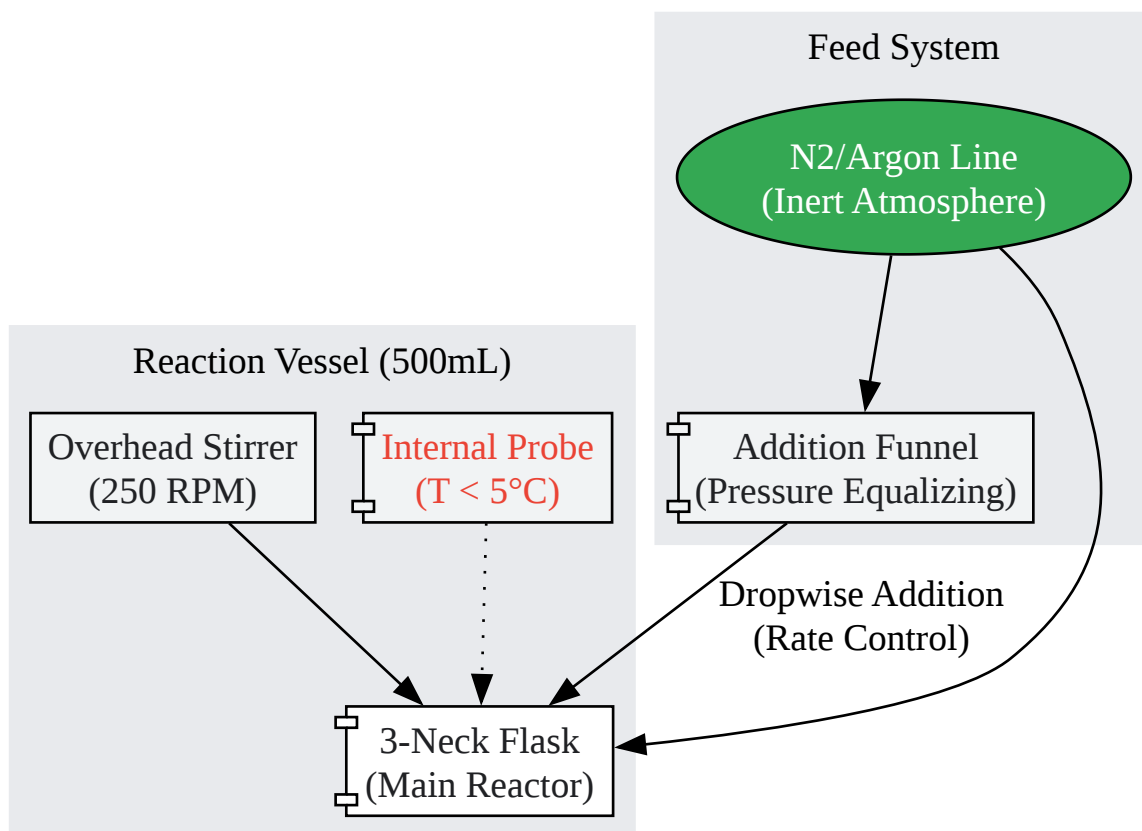
Parameter	Specification	Method
Purity	> 98%	HPLC (C18, Acetonitrile/Water)
Chiral Purity (ee)	> 99%	Chiral HPLC (Chiralcel OD-H)
Residual Solvent	< 500 ppm	GC-Headspace
Yield (Overall)	65 - 75%	Gravimetric

Troubleshooting Guide

- Problem: Low yield in Step 2 (Cyclization).
 - Cause: Concentration too high, leading to polymers.
 - Fix: Increase dilution to 0.05 M. Slow down addition rate of the substrate to the base.
- Problem: Incomplete Reduction (Step 3).
 - Cause: Boron-amine complex stability.
 - Fix: Ensure the acidic reflux (HCl step) is vigorous and lasts at least 1 hour.

Process Visualization

Equipment Workflow (DOT Diagram)



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Figure 2: Reactor configuration for the exothermic N-acylation and hydride reduction steps.

References

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